molecular formula C17H14N2O2 B2528118 (E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide CAS No. 874655-86-4

(E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide

Cat. No.: B2528118
CAS No.: 874655-86-4
M. Wt: 278.311
InChI Key: RCKZSMPYPDOOCC-XNTDXEJSSA-N
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Description

(E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide, also known as BCP, is a synthetic organic compound that has been extensively studied in the scientific community due to its unique properties and potential applications. BCP is a versatile molecule that has been used in various research fields such as organic synthesis, medicinal chemistry, and drug design. BCP has also been studied for its potential use as an anticancer drug.

Scientific Research Applications

  • Thermodynamic Properties : A study explored the thermodynamic properties of related compounds in solutions of organic solvents, analyzing their solubility and enthalpies of mixing. This research could be relevant to understanding the dissolution behavior of (E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide in different environments (Sobechko et al., 2017).

  • Mechanofluorochromic Properties : Another study focused on the optical properties of structurally similar derivatives. They found different luminescence behaviors due to distinct stacking modes, which could be important for applications in fluorescence switching and molecular interactions (Song et al., 2015).

  • Histone Deacetylase Inhibition : Several studies have examined the role of compounds like this compound as histone deacetylase inhibitors. These compounds were found to have significant inhibitory activity, suggesting potential in therapeutic applications for conditions where modulation of gene expression is required (Mai et al., 2004), (Remiszewski et al., 2003).

  • Microbial Biotransformations : Research into the microbial biotransformation of synthetic agents, including similar compounds, provides insights into potential metabolic pathways and the creation of novel derivatives (Lacroix et al., 1997).

  • Anthelmintic Activity : Studies have also been conducted on the anthelmintic activity of alpha-cyano-beta-hydroxypropenamides, a class to which this compound belongs. These compounds showed efficacy against various parasites, offering potential in antiparasitic drug development (Sjogren et al., 1991).

  • Copolymers in Materials Science : The compound's derivatives have been used in the synthesis of novel copolymers with styrene. These copolymers exhibited high glass transition temperatures and were analyzed for potential material science applications (Kharas et al., 2015).

  • Selective Androgen Receptor Modulators : Research into the pharmacological effects of structurally similar compounds has shown potential in hormonal male contraception and muscle tissue selectivity, which could have significant implications for therapeutic applications (Jones et al., 2009).

  • Alpha-Glucosidase Inhibitors : Compounds isolated from Cuscuta reflexa, including similar derivatives, have shown strong inhibitory activity against alpha-glucosidase, suggesting potential applications in diabetes management (Anis et al., 2002).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many phenol compounds act as antiseptics by denaturing proteins and disrupting cell membranes .

Future Directions

The future directions for this compound would depend on its intended use. For example, if it has pharmaceutical applications, future research could focus on improving its efficacy or reducing side effects .

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-11-15(10-13-6-8-16(20)9-7-13)17(21)19-12-14-4-2-1-3-5-14/h1-10,20H,12H2,(H,19,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKZSMPYPDOOCC-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333282
Record name (E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

874655-86-4
Record name (E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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